molecular formula C11H13ClN2 B8154462 1-Cyclopropylindol-7-amine;hydrochloride

1-Cyclopropylindol-7-amine;hydrochloride

Cat. No.: B8154462
M. Wt: 208.69 g/mol
InChI Key: GOUZPDSVTQLSAW-UHFFFAOYSA-N
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Description

1-Cyclopropylindol-7-amine hydrochloride is a synthetic organic compound characterized by an indole core substituted with a cyclopropyl group at the 1-position and an amine group at the 7-position, forming a hydrochloride salt. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical and biochemical applications. The indole scaffold is a privileged structure in medicinal chemistry, often associated with bioactivity in central nervous system (CNS) targets, antimicrobial agents, or enzyme inhibitors. The cyclopropyl moiety introduces steric and electronic effects that may modulate binding affinity and metabolic stability .

Properties

IUPAC Name

1-cyclopropylindol-7-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.ClH/c12-10-3-1-2-8-6-7-13(11(8)10)9-4-5-9;/h1-3,6-7,9H,4-5,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUZPDSVTQLSAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CC3=C2C(=CC=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.69 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparative Analysis of Cyclopropylamine and Indole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Functional Groups Applications/Notes
1-Cyclopropylindol-7-amine HCl C₁₁H₁₃N₂·HCl 212.70 Indole Cyclopropyl, primary amine (HCl) Potential CNS activity due to indole scaffold; hydrochloride improves bioavailability .
Benzydamine HCl (Fig. 1, ) C₁₉H₂₃N₃O·HCl 345.87 Benzene Tertiary amine, ether (HCl) Analgesic and anti-inflammatory agent; acts via local anesthetic and NSAID-like mechanisms.
Memantine HCl (Fig. 1, ) C₁₂H₂₁N·HCl 215.76 Adamantane Primary amine (HCl) NMDA receptor antagonist for Alzheimer’s disease; adamantane enhances blood-brain barrier penetration.
[1-(Methoxymethyl)cyclopropyl]amine HCl () C₅H₁₁NO·HCl 137.61 Cyclopropane Methoxymethyl, primary amine (HCl) Intermediate in drug synthesis; methoxymethyl group may improve solubility and metabolic stability.
5H-Cyclopenta[b]pyridin-7-amine HCl () C₈H₁₁N₂·HCl 170.65 Cyclopentapyridine Secondary amine (HCl) Investigational pharmaceutical agent; fused bicyclic structure may enhance target selectivity.

Pharmacological and Physicochemical Properties

  • Solubility : Hydrochloride salts universally improve aqueous solubility compared to free bases. For example, memantine HCl’s solubility (>200 mg/mL) is critical for oral administration , while 1-cyclopropylindol-7-amine HCl’s solubility is inferred to be moderate based on its indole hydrophobicity .
  • Bioactivity : Indole derivatives (e.g., 1-cyclopropylindol-7-amine HCl) often exhibit CNS activity due to structural mimicry of serotonin. In contrast, adamantane-based memantine HCl targets glutamate receptors . Benzydamine HCl’s dual NSAID and local anesthetic action highlights functional versatility .

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